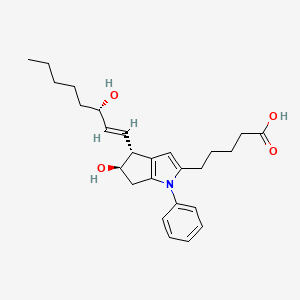

Piriprost

Vue d'ensemble

Description

Piriprost, également connu sous le nom de U-60, 257, est un analogue structurel de la prostaglandine I2 (PGI2). Il est principalement reconnu pour son rôle d'inhibiteur de la 5-lipooxygénase, une enzyme impliquée dans la biosynthèse des leucotriènes. Les leucotriènes sont des médiateurs inflammatoires qui jouent un rôle important dans des affections telles que l'asthme et les réactions allergiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Piriprost peut être synthétisé par une série de réactions chimiques impliquant le cycle cyclopentane et les structures pyrrole. La synthèse implique généralement les étapes suivantes :

- Formation du cycle cyclopentane.

- Introduction du cycle pyrrole.

- Fonctionnalisation des chaînes latérales pour introduire des groupes hydroxyle et carboxyle.

Les conditions de réaction exigent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir la stéréochimie et le rendement souhaités .

Méthodes de production industrielle

La production industrielle du this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Le Piriprost subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de cétones et d'aldéhydes, tandis que la réduction peut donner des alcools .

Applications De Recherche Scientifique

Respiratory Conditions

- Asthma Management : Initial studies indicated that Piriprost could influence airway responses in asthma. However, it was later found to be irritant to the respiratory tract and did not significantly alter airway responses after allergen exposure .

- Fetal Pulmonary Circulation : Research involving fetal lambs demonstrated that this compound administration increased pulmonary blood flow and decreased pulmonary vascular resistance, suggesting a potential role in managing pulmonary conditions during late gestation .

Inflammatory Disorders

- Endotoxin-Induced Injury : In vitro studies have shown that this compound can mitigate renal tubular cell injury induced by endotoxins by inhibiting arachidonic acid metabolism . This suggests potential applications in treating acute inflammatory responses in renal injuries.

Allergic Reactions

- The compound's ability to inhibit histamine release positions it as a candidate for managing allergic reactions. However, its irritant effects may limit its therapeutic use in respiratory allergies .

Case Studies and Research Findings

Mécanisme D'action

Piriprost exerts its effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby mitigating inflammation and allergic responses. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent synthesis of leukotrienes .

Comparaison Avec Des Composés Similaires

Composés similaires

Ziléuton : Un autre inhibiteur de la 5-lipooxygénase utilisé dans le traitement de l'asthme.

Montélukast : Un antagoniste du récepteur des leucotriènes qui bloque les effets des leucotriènes.

Pranlukast : Un autre antagoniste du récepteur des leucotriènes avec des applications similaires.

Unicité du Piriprost

Le this compound est unique par sa similitude structurelle avec la prostaglandine I2 et son inhibition spécifique de la 5-lipooxygénase. Contrairement aux antagonistes du récepteur des leucotriènes tels que le montélukast et le pranlukast, le this compound inhibe directement la synthèse des leucotriènes, offrant un mécanisme d'action différent. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Piriprost, a compound primarily recognized as a leukotriene synthesis inhibitor, has garnered attention for its diverse biological activities, particularly in the context of inflammation and cancer therapy. This article delves into various studies that elucidate the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound functions predominantly by inhibiting leukotriene synthesis, which plays a crucial role in inflammatory responses. Leukotrienes are lipid mediators involved in various pathophysiological processes, including asthma, allergic reactions, and other inflammatory diseases. By inhibiting their production, this compound can mitigate these conditions.

Key Mechanisms:

- Inhibition of Leukotriene Synthesis : this compound inhibits enzymes responsible for the production of leukotrienes, thereby reducing their levels in the body .

- Modulation of Inflammatory Responses : The compound has shown potential in modulating inflammatory pathways, which can be beneficial in treating conditions characterized by excessive inflammation .

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines and biological systems:

- Cytotoxicity Enhancement : A study by Tew et al. (1988) demonstrated that this compound enhances the cytotoxic effects of certain chemotherapeutic agents in both drug-resistant and sensitive cancer cell lines. This suggests that this compound may improve the efficacy of cancer treatments by overcoming drug resistance .

- Inflammation Reduction : Research indicates that this compound pretreatment can attenuate smoke-induced increases in alveolar-capillary barrier permeability. This finding suggests its potential in protecting lung tissue from inflammatory damage caused by environmental pollutants .

- Kinetic Studies : Kinetic analyses have shown that this compound acts as a competitive inhibitor for specific enzymes involved in leukotriene synthesis. This competitive inhibition is critical for understanding how this compound can effectively reduce leukotriene-mediated inflammatory responses .

Clinical Implications

- Asthma Management : In clinical settings, this compound has been explored as a therapeutic agent for asthma due to its ability to inhibit leukotriene production. Its use could lead to reduced airway inflammation and improved respiratory function in asthmatic patients.

- Cancer Therapy : The enhancement of cytotoxicity in cancer cells presents an opportunity for this compound to be used as an adjunct therapy in cancer treatment protocols, potentially improving patient outcomes by sensitizing tumors to chemotherapeutic agents .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

79672-88-1 |

|---|---|

Formule moléculaire |

C26H35NO4 |

Poids moléculaire |

425.6 g/mol |

Nom IUPAC |

5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoic acid |

InChI |

InChI=1S/C26H35NO4/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31)/b16-15+/t21-,22+,25+/m0/s1 |

Clé InChI |

CZIIGGQJILPHEU-HCHVXQBBSA-N |

SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6,9-deepoxy-6,9-(phenylimino)-delta (6,8)pgI1 6,9-desepoxy-6,9-(phenylimino)-delta-(6,8)prostaglandin I1 piriprost U 60,257 U 60257 U 60257B U-60,257 U-60257 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.